molecular formula C10H10I3N3O2 B14513112 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide CAS No. 62701-23-9

3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide

Cat. No.: B14513112
CAS No.: 62701-23-9
M. Wt: 584.92 g/mol
InChI Key: MBOJIAVITPGFPA-UHFFFAOYSA-N
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Description

3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is a complex organic compound characterized by the presence of three iodine atoms, an acetamido group, an amino group, and a N-methylbenzamide moiety. This compound is notable for its high molecular weight and significant iodine content, which makes it particularly useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide typically involves the iodination of 3-acetamido-5-aminobenzoic acid. The process begins with the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of iodine chloride (ICl) in a stabilized form . This method ensures the selective formation of the triiodinated product while minimizing the formation of diiodinated by-products.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of iodine chloride as the iodinating agent is crucial for achieving the desired triiodinated product.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to remove the iodine atoms, leading to the formation of less iodinated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield less iodinated derivatives.

Scientific Research Applications

3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Employed in studies involving iodine metabolism and its effects on biological systems.

    Medicine: Utilized in the development of contrast agents for imaging techniques such as X-ray and CT scans.

    Industry: Applied in the production of specialized chemicals and materials that require high iodine content.

Mechanism of Action

The mechanism of action of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its biological activity, as they can interact with various enzymes and proteins. The acetamido and amino groups also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Acetamido-5-amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the N-methylbenzamide moiety.

    3-Acetamido-2,4,6-triiodobenzoic acid: Another related compound with similar iodine content but different functional groups.

    N-Methylbenzamide: Shares the N-methylbenzamide moiety but lacks the iodine atoms and other functional groups.

Uniqueness

3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is unique due to its combination of three iodine atoms, acetamido group, amino group, and N-methylbenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications.

Properties

CAS No.

62701-23-9

Molecular Formula

C10H10I3N3O2

Molecular Weight

584.92 g/mol

IUPAC Name

3-acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide

InChI

InChI=1S/C10H10I3N3O2/c1-3(17)16-9-6(12)4(10(18)15-2)5(11)8(14)7(9)13/h14H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

MBOJIAVITPGFPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)NC)I

Origin of Product

United States

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